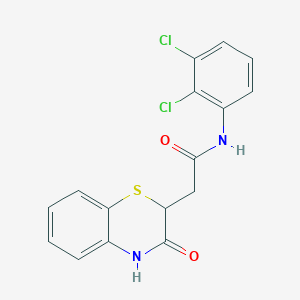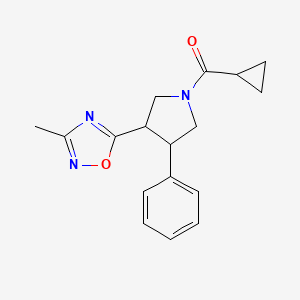![molecular formula C22H18N6O2S3 B2885346 N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-13-5](/img/structure/B2885346.png)
N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N6O2S3 and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Thiazole derivatives, including compounds structurally related to N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, have been synthesized and evaluated for their potential as anticancer agents. For example, a study on 5-methyl-4-phenyl thiazole derivatives explored their anticancer activity, highlighting compounds that exhibited selective cytotoxicity against human lung adenocarcinoma cells with promising IC50 values, indicating their potential for further development as cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study synthesized benzothiazole derivatives bearing different heterocyclic rings, evaluating their antitumor activity against various human tumor cell lines, where some compounds showed considerable anticancer activity, demonstrating the potential of thiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Applications
Research into thiazole derivatives has also included the exploration of their antimicrobial properties. One study synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and tested them for antimicrobial activity against various bacteria and fungi. The compounds exhibited potent antibacterial and antifungal activities, suggesting their potential use in addressing microbial infections (Baviskar, Khadabadi, & Deore, 2013). Another study focused on the synthesis and evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, presenting compounds with promising antibacterial efficacy against specific bacterial strains, further reinforcing the antimicrobial potential of thiazole compounds (Lu, Zhou, Wang, & Jin, 2020).
Optoelectronic Properties
Thiazole-based compounds have been investigated for their optoelectronic properties as well. Research into thiazole-containing monomers aimed at developing conducting polymers has shown that such compounds possess interesting optical and electronic characteristics, making them suitable for applications in optoelectronic devices. This includes studies on their optical band gaps and switching times, indicating the versatility of thiazole derivatives in material science (Camurlu & Guven, 2015).
Wirkmechanismus
Target of Action
The primary target of SMR000095553, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a bacterium responsible for a wide range of infections.
Mode of Action
The SMR peptide interacts with DnaK, inhibiting its function . This interaction disrupts the ability of Staphylococcus aureus to form biofilms . The inhibitory effect of the SMR peptide on biofilm formation is dose-dependent, with significant inhibition observed at concentrations of 18 µM, 36 µM, and 72 µM .
Biochemical Pathways
By targeting DnaK, the SMR peptide affects the biochemical pathways involved in biofilm formation . Biofilms contribute to antibiotic tolerance and resistance, making them a significant factor in the severity and treatment of Staphylococcus aureus infections .
Result of Action
The action of the SMR peptide results in a reduction in the viability of Staphylococcus aureus biofilms . This could potentially improve the susceptibility of the bacteria to antimicrobial agents .
Action Environment
The efficacy and stability of the SMR peptide, as well as its interaction with environmental factors, are areas that require further investigation. Understanding these aspects will be critical to the future development of the SMR peptide as a therapeutic agent .
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S3/c1-14-12-31-20(23-14)24-19(29)13-32-21-26-25-18(28(21)15-7-3-2-4-8-15)11-27-16-9-5-6-10-17(16)33-22(27)30/h2-10,12H,11,13H2,1H3,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXSZJDIOJJFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)


![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)
![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)



![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)
![5-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2885285.png)
![1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2885286.png)